

# Physicochemical properties of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

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## Compound of Interest

Compound Name: 4-Dimethylamino-2,2,6,6-tetramethylpiperidine

Cat. No.: B1594365

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An In-Depth Technical Guide to the Physicochemical Properties of **4-Dimethylamino-2,2,6,6-tetramethylpiperidine**

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and handling of **4-Dimethylamino-2,2,6,6-tetramethylpiperidine** (CAS No. 32327-90-5). As a sterically hindered amine, this compound presents unique characteristics that are valuable to researchers and drug development professionals. This document consolidates critical data on its molecular structure, core physical properties, spectroscopic signatures, and reactivity. Furthermore, it offers field-proven experimental protocols for its analysis and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

## Introduction

**4-Dimethylamino-2,2,6,6-tetramethylpiperidine** is a substituted heterocyclic amine characterized by a piperidine ring with four methyl groups at the C2 and C6 positions, adjacent to the ring nitrogen, and a dimethylamino group at the C4 position. This specific substitution pattern classifies it as a sterically hindered amine. The bulky methyl groups sterically shield the secondary amine, significantly diminishing its nucleophilicity while preserving its basicity. This property makes it and its parent compound, 2,2,6,6-tetramethylpiperidine (TMP), highly valuable as non-nucleophilic bases in organic synthesis.<sup>[1][2]</sup>

The presence of the additional dimethylamino group at the C4 position introduces another basic center and modifies the compound's polarity and solubility profile compared to TMP. This dual-functionality makes it a versatile building block in medicinal chemistry and materials science. It is used in general chemical synthesis and has applications in the study of self-aggregating supramolecules.[3] Understanding its fundamental physicochemical properties is paramount for its effective application, from designing reaction conditions to developing robust analytical methods for quality control in drug development pipelines.

## Molecular and Structural Attributes

The foundational characteristics of a chemical compound are defined by its structure and molecular identity. These identifiers are crucial for regulatory compliance, literature searches, and accurate documentation.

Identifier	Value	Source
CAS Number	32327-90-5	[4][5]
Molecular Formula	C <sub>11</sub> H <sub>24</sub> N <sub>2</sub>	[3][4][5]
Molecular Weight	184.32 g/mol	[4][5]
IUPAC Name	N,N,2,2,6,6-hexamethylpiperidin-4-amine	[6]
Synonyms	N,N,2,2,6,6-Hexamethyl-4-piperidinamine	[5]
InChI Key	LRAJIZNKBMCWJE-UHFFFAOYSA-N	[5]
Canonical SMILES	CN(C)C1CC(C)(C)NC(C)(C)C1	

Structure:

A simplified 2D representation of the molecular structure.

## Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, purification strategies, and formulation development.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[1][2]
Boiling Point	213.5 ± 8.0 °C (Predicted)	[4][5]
Density	0.88 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4][5]
Refractive Index (n <sub>20/D</sub> )	1.4641 (lit.)	[4][5]
pKa	10.83 ± 0.10 (Predicted)	[4][5]
Flash Point	49 °C (120.2 °F) - closed cup	
LogP (XLogP3)	2.186	[5]
Polar Surface Area (PSA)	15.27 Å <sup>2</sup>	[5]

The predicted pKa of ~10.83 suggests that the compound is a moderately strong base, comparable to other secondary amines.[4][5] Its LogP value indicates moderate lipophilicity, suggesting good solubility in organic solvents and limited solubility in water.

## Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of molecular structure and the assessment of purity.

### Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming molecular weight. For **4-Dimethylamino-2,2,6,6-tetramethylpiperidine**, a high-resolution mass spectrometry (HRMS) analysis is expected to show a protonated molecular ion [M+H]<sup>+</sup> at m/z 185.2018, corresponding to the formula C<sub>11</sub>H<sub>25</sub>N<sub>2</sub><sup>+</sup>. Standard electron ionization (EI) GC-MS would show the molecular ion [M]<sup>+</sup> at m/z 184.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include:
  - A singlet integrating to 12 protons for the four magnetically equivalent methyl groups at C2 and C6.
  - A singlet integrating to 6 protons for the two equivalent methyl groups of the dimethylamino moiety.
  - Multiplets corresponding to the axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.
  - A broad singlet for the N-H proton of the secondary amine, which may exchange with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the carbon skeleton. Distinct signals are expected for the quaternary carbons at C2 and C6, the methyl carbons attached to them, the  $\text{CH}_2$  carbons at C3 and C5, the CH carbon at C4, and the N-methyl carbons.

## Reactivity and Stability Profile

### Basicity and Reactivity

The defining characteristic of this molecule is its nature as a sterically hindered, non-nucleophilic base. The four methyl groups at the  $\alpha$ -positions to the ring nitrogen create a sterically crowded environment. This bulkiness prevents the nitrogen's lone pair from participating in nucleophilic attack (e.g.,  $\text{S}_{\text{N}}2$  reactions) but allows it to function effectively as a Brønsted-Lowry base, abstracting protons. This property is highly desirable in elimination reactions (e.g., E2) where it can deprotonate a substrate without the risk of competing substitution side reactions.

### Stability and Storage

The compound is stable under normal laboratory conditions.<sup>[7]</sup> However, it is incompatible with strong oxidizing agents and strong acids.<sup>[7]</sup> For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.<sup>[7][8]</sup>

## Safety and Handling

Proper handling is crucial due to the compound's hazardous properties. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.<sup>[9]</sup>

GHS Hazard Information	Details	Source
Pictograms	GHS02 (Flame), GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<sup>[9]</sup>
Precautionary Statements	P210: Keep away from heat/sparks/open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<sup>[9]</sup>

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.<sup>[8]</sup>

### First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.<sup>[8]</sup>
- In case of skin contact: Wash off with soap and plenty of water.<sup>[8]</sup>

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

## Experimental Protocols

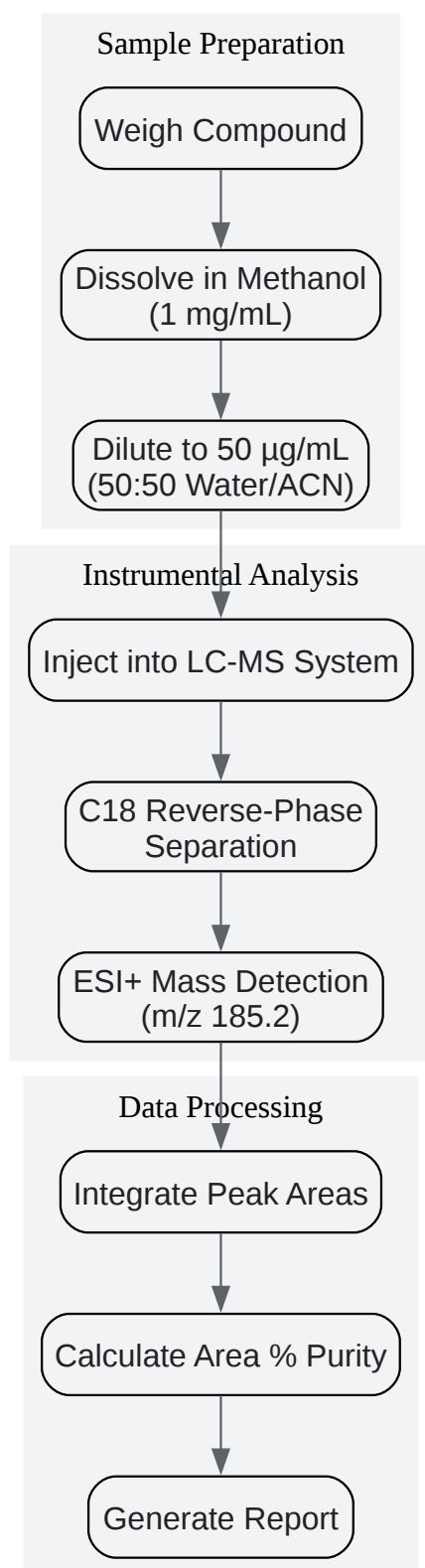
The following protocols are representative workflows for the analytical characterization of **4-Dimethylamino-2,2,6,6-tetramethylpiperidine**.

### Protocol: Purity Assessment by LC-MS

Causality: This method is chosen for its ability to separate the target compound from non-volatile impurities and provide simultaneous confirmation of identity via mass-to-charge ratio, making it a robust quality control tool.

- Standard and Sample Preparation:
  - Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
  - Prepare a sample solution of the material to be tested at 1 mg/mL in methanol.
  - Create a working solution for injection by diluting the sample solution to 50 µg/mL with a 50:50 mixture of water and acetonitrile.
- LC Conditions:
  - Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  - Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
  - Flow Rate: 0.4 mL/min.
  - Column Temperature: 40 °C.

- Injection Volume: 2  $\mu$ L.
- MS Conditions:
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).
  - Scan Range: m/z 50-500.
  - Data Acquisition: Monitor for the protonated molecular ion  $[M+H]^+$  at m/z 185.2.
- Data Analysis:
  - Integrate the peak area of the main component in the chromatogram.
  - Calculate purity by dividing the main peak area by the total area of all peaks (Area % method). The retention time and mass spectrum should match that of the reference standard.



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Caption: Workflow for Purity Assessment by LC-MS.

## Conclusion

**4-Dimethylamino-2,2,6,6-tetramethylpiperidine** is a valuable chemical entity with a distinct set of physicochemical properties defined by its sterically hindered amine structure. Its non-nucleophilic basicity, moderate lipophilicity, and well-defined analytical profile make it a versatile tool for researchers in organic synthesis and drug development. Adherence to the safety and handling guidelines outlined in this document is essential for its responsible and effective use. The provided data and protocols serve as a foundational resource for scientists and professionals working with this compound.

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- To cite this document: BenchChem. [Physicochemical properties of 4-Dimethylamino-2,2,6,6-tetramethylpiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594365#physicochemical-properties-of-4-dimethylamino-2-2-6-6-tetramethylpiperidine]

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